

# Brilanestrant statistical analysis methods

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Brilanestrant

CAS No.: 1365888-06-7

Cat. No.: S548679

Get Quote

## Brilanestrant Quantitative Data Summary

The table below summarizes the available quantitative data for **Brilanestrant** (GDC-0810, ARN-810) from preclinical studies and early clinical trials.

| Parameter                                              | Value / Finding                                              | Context / Assay Description                                                                                                         |
|--------------------------------------------------------|--------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------|
| ER- $\alpha$ Degradation (EC <sub>50</sub> )           | 0.7 nM [1]                                                   | In-cell western assay in MCF7 cells (4 hrs) [1].                                                                                    |
| ER- $\alpha$ Binding (IC <sub>50</sub> )               | 6.1 nM [1]                                                   | Not Specified                                                                                                                       |
| Transcriptional Antagonism (IC <sub>50</sub> )         | 2 nM [1]                                                     | Inhibition of 17 $\beta$ -estradiol-mediated transcriptional activation in MCF7 cells (luciferase reporter gene assay, 24 hrs) [1]. |
| Cell Viability / Antiproliferation (IC <sub>50</sub> ) | 2.5 nM [1]                                                   | MCF7 cells; cell viability measured after 5 days by CellTiter-Glo assay [1].                                                        |
| Clinical Benefit Rate                                  | 28.3% (in a trial for amcenestrant, a similar oral SERD) [2] | Phase II AMEERA-1 trial in postmenopausal women with pre-treated ER+/HER2- breast cancer [2].                                       |

| Parameter          | Value / Finding                               | Context / Assay Description                        |
|--------------------|-----------------------------------------------|----------------------------------------------------|
| Development Status | Discontinued (Completed Phase II) [3] [2] [4] | Development was halted by Roche in April 2017 [3]. |

## Experimental Protocols for Key Assays

The quantitative data for **Brilanestrant** was generated using standard preclinical experimental protocols:

- **In-Cell Western Assay (for ER- $\alpha$  Degradation):** Cells (e.g., MCF7) are treated with the compound. After a set incubation period (e.g., 4 hours), cells are fixed and stained with a fluorescently-labeled antibody targeting ER- $\alpha$  and a second dye for cell normalization. The fluorescence signal is measured, and a decrease in the ER- $\alpha$  signal relative to the control indicates receptor degradation. The EC<sub>50</sub> is the compound concentration that induces half-maximal degradation [1].
- **Cell Viability Assay (for Antiproliferative Activity):** The CellTiter-Glo Luminescent Cell Viability Assay is commonly used. Cells are seeded and treated with the compound for a prolonged period (e.g., 5 days). The assay reagent lyses the cells and produces a luminescent signal proportional to the amount of ATP present, which indicates the number of metabolically active cells. The IC<sub>50</sub> is the concentration that reduces the luminescent signal by 50% compared to untreated controls [1].
- **Reporter Gene Assay (for Transcriptional Antagonism):** Cells (e.g., MCF7) are engineered to contain a luciferase gene under the control of an estrogen response element (ERE). When the estrogen receptor is activated, it drives the expression of luciferase. Cells are treated with the compound and stimulated with estrogen (e.g., 17 $\beta$ -estradiol). The level of receptor antagonism is measured by the reduction in luminescence. The IC<sub>50</sub> is the concentration that inhibits 50% of the estrogen-induced luminescence [1].

## Mechanism of Action and Clinical Context

The following diagram illustrates the mechanism of **Brilanestrant** and its position in the treatment landscape.



[Click to download full resolution via product page](#)

## Mechanism and Development Status

**Brilanestrant** was an orally bioavailable Selective Estrogen Receptor Degradator (SERD) [5] [1] [4]. As shown in the diagram, it binds to the estrogen receptor (ER), induces a conformational change, and targets the receptor for degradation by the cell's proteasome system [4] [6]. This mechanism is particularly relevant for overcoming resistance driven by **ESR1 mutations**, a common resistance mechanism to earlier endocrine therapies like aromatase inhibitors [5] [6].

Despite a promising preclinical profile and progression to Phase II trials, development of **Brilanestrant** was discontinued in 2017 [3] [2]. This was part of a broader trend in oral SERD development, where some candidates, like amcnenestrant, failed to meet endpoints in later-stage trials despite strong early data [2] [6].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Brilanestrant (ARN-810) | Estrogen Receptor Degradar [medchemexpress.com]
2. Unlocking the potential of oral SERDs in HER2+/ER+ ... [medicalindependent.ie]
3. Brilanestrant [en.wikipedia.org]
4. brilanestrant [mycancergenome.org]
5. The race to develop oral SERDs and other novel estrogen ... [pmc.ncbi.nlm.nih.gov]
6. Endocrine therapy for early breast cancer in the era of oral ... [journals.lww.com]

To cite this document: Smolecule. [Brilanestrant statistical analysis methods]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548679#brilanestrant-statistical-analysis-methods>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)